![molecular formula C14H13NOS B7474911 Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone](/img/structure/B7474911.png)
Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone
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Overview
Description
Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications, including drug discovery, biochemical research, and more. In
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to have a high affinity for certain targets, which makes it useful for a range of applications.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone has been found to have a range of biochemical and physiological effects. This compound has been found to have anti-inflammatory properties, which make it useful for the treatment of inflammatory conditions such as arthritis. It has also been found to have analgesic properties, which make it useful for the treatment of pain. Additionally, this compound has been found to have potential applications in the treatment of cancer, where it has been found to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone is that it is relatively easy to synthesize and purify, which makes it useful for a range of lab experiments. Additionally, this compound has been found to have a high affinity for certain targets, which makes it useful for a range of applications. However, one of the limitations of this compound is that it can be toxic in high doses, which makes it important to use caution when handling and working with this compound.
Future Directions
There are a number of future directions for research on Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone. One area of research is in the development of new drugs based on this compound, which could have potential applications in a range of therapeutic areas. Additionally, this compound could be studied further to better understand its mechanism of action and potential applications in biochemical research. Finally, this compound could be studied further to better understand its potential toxic effects and how to mitigate these effects in lab experiments.
Synthesis Methods
The synthesis method for Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone involves the reaction of 3-phenylthiophene-2-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone as a white solid, which can be purified by recrystallization.
Scientific Research Applications
Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in drug discovery, where this compound has been found to have potential as a lead compound for the development of new drugs. This compound has also been studied for its potential applications in biochemical research, where it has been found to have interesting properties that make it useful for a range of applications.
properties
IUPAC Name |
azetidin-1-yl-(3-phenylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(15-8-4-9-15)13-12(7-10-17-13)11-5-2-1-3-6-11/h1-3,5-7,10H,4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFNLDWIVRIYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-phenylthiophen-2-yl)methanone |
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